molecular formula C9H8ClFO B7965881 1-(3-Chloro-2-fluorophenyl)propan-2-one

1-(3-Chloro-2-fluorophenyl)propan-2-one

Cat. No.: B7965881
M. Wt: 186.61 g/mol
InChI Key: XZHQJUYHGJDJRW-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a colorless to pale yellow liquid with a distinct odor. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby modulating their activity and function .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)propan-1-one
  • 1-(3-Chloro-2-fluorophenyl)propan-3-one
  • 1-(3-Chloro-4-fluorophenyl)propan-2-one

Uniqueness: 1-(3-Chloro-2-fluorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and enhances its reactivity in various chemical transformations .

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHQJUYHGJDJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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